molecular formula C17H10N2O5 B11081283 [3-(4-Nitrobenzoyl)-4-isoxazolyl](phenyl)methanone

[3-(4-Nitrobenzoyl)-4-isoxazolyl](phenyl)methanone

Cat. No.: B11081283
M. Wt: 322.27 g/mol
InChI Key: UAQDLKMVGDURCZ-UHFFFAOYSA-N
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Description

3-(4-Nitrobenzoyl)-4-isoxazolylmethanone: is a complex organic compound that features a nitrobenzoyl group, an isoxazole ring, and a phenylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrobenzoyl)-4-isoxazolylmethanone typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through cyclization reactions, followed by the introduction of the nitrobenzoyl and phenylmethanone groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality. Advanced techniques such as automated synthesis and high-throughput screening can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 3-(4-Nitrobenzoyl)-4-isoxazolylmethanone can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates that can be further functionalized.

    Substitution: The isoxazole ring and phenylmethanone moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed:

    Amino Derivatives: Formed through the reduction of the nitro group.

    Substituted Isoxazoles: Formed through substitution reactions on the isoxazole ring.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology:

    Biological Probes: Used in the development of probes for studying biological systems.

    Enzyme Inhibitors: Potential use as inhibitors for specific enzymes.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

    Therapeutic Agents:

Industry:

    Materials Science: Used in the development of advanced materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Nitrobenzoyl)-4-isoxazolylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the inhibition of enzyme activity or modulation of receptor function. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

This detailed article provides a comprehensive overview of 3-(4-Nitrobenzoyl)-4-isoxazolylmethanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H10N2O5

Molecular Weight

322.27 g/mol

IUPAC Name

[3-(4-nitrobenzoyl)-1,2-oxazol-4-yl]-phenylmethanone

InChI

InChI=1S/C17H10N2O5/c20-16(11-4-2-1-3-5-11)14-10-24-18-15(14)17(21)12-6-8-13(9-7-12)19(22)23/h1-10H

InChI Key

UAQDLKMVGDURCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CON=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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